3-(4-Benzhydrylpiperazine-1-carbonyl)-8-methoxychromen-2-one
Overview
Description
3-(4-Benzhydrylpiperazine-1-carbonyl)-8-methoxychromen-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzhydrylpiperazine moiety linked to a chromenone core, which is further substituted with a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzhydrylpiperazine-1-carbonyl)-8-methoxychromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-benzhydrylpiperazine with triphosgene in the presence of pyridine and dichloromethane at low temperatures (-5°C to 20°C) to form the piperazine-1-carbonyl chloride intermediate . This intermediate is then reacted with 8-methoxychromen-2-one under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzhydrylpiperazine-1-carbonyl)-8-methoxychromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-Benzhydrylpiperazine-1-carbonyl)-8-methoxychromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Benzhydrylpiperazine-1-carbonyl)-8-methoxychromen-2-one involves its interaction with specific molecular targets and pathways. The benzhydrylpiperazine moiety may interact with receptors or enzymes, modulating their activity. The chromenone core can participate in various biochemical reactions, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzhydrylpiperazine-1-carbonyl chloride: An intermediate in the synthesis of the target compound.
8-Allyl-3-(4-benzhydrylpiperazine-1-carbonyl)-chromen-2-one: A structurally similar compound with different substituents.
3-(((4-Benzhydrylpiperazinyl)imino)methyl)-4-bromophenol: Another related compound with a different functional group.
Uniqueness
3-(4-Benzhydrylpiperazine-1-carbonyl)-8-methoxychromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and chromenone core differentiate it from other similar compounds, potentially leading to unique applications and effects.
Properties
IUPAC Name |
3-(4-benzhydrylpiperazine-1-carbonyl)-8-methoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-33-24-14-8-13-22-19-23(28(32)34-26(22)24)27(31)30-17-15-29(16-18-30)25(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-14,19,25H,15-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFBCLXRNHVNIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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